molecular formula C18H12N2OS2 B5444450 N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5444450
M. Wt: 336.4 g/mol
InChI Key: QFXYBKOBEZCENU-UHFFFAOYSA-N
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Description

N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of naphthalene, thiazole, and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry, material science, and industrial applications due to their unique chemical properties and biological activities .

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(16-9-4-10-22-16)20-18-19-15(11-23-18)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYBKOBEZCENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through the cyclization of appropriate thiourea derivatives with α-haloketones. The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance reaction rates and yields. These methods allow for the efficient production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
  • Sulfathiazole
  • Ritonavir
  • Abafungin
  • Bleomycine
  • Tiazofurin

Uniqueness

N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of naphthalene, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various applications .

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